molecular formula C13H15FO2 B13481580 1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid

1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13481580
M. Wt: 222.25 g/mol
InChI Key: GPIUFBDTHHAVEH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 2-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the 2-fluoro-3-methylphenyl group onto the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro and methyl group.

    Cyclopentane-1-carboxylic acid: Lacks the fluoro and methyl substituents, making it less complex.

    2-Fluoro-3-methylbenzoic acid: Contains the fluoro and methyl groups but lacks the cyclopentane ring.

Uniqueness: 1-(2-Fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the combination of the cyclopentane ring and the 2-fluoro-3-methylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO2/c1-9-5-4-6-10(11(9)14)13(12(15)16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

GPIUFBDTHHAVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCCC2)C(=O)O)F

Origin of Product

United States

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